16-O-Acetyldarutigenol

Übersicht

Beschreibung

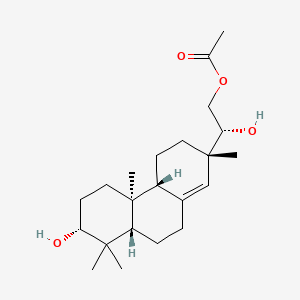

16-O-Acetyldarutigenol is an ent-pimarane diterpenoid compound isolated from the ethanol extract of Siegesbeckia orientalis . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

16-O-Acetyldarutigenol is typically isolated from the ethanol extract of Siegesbeckia orientalis . The isolation process involves several steps, including extraction, purification, and characterization. The ethanol extract is subjected to chromatographic techniques to separate and purify the compound.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale isolation and purification from natural sources.

Analyse Chemischer Reaktionen

Types of Reactions

16-O-Acetyldarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

16-O-Acetyldarutigenol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 16-O-Acetyldarutigenol involves several molecular targets and pathways. The compound has been shown to increase oxidative stress, promote inflammatory responses, and induce apoptosis in cancer cells. It also inhibits the migration of cancer cells, contributing to its anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate reactive oxygen species and inflammatory cytokines plays a crucial role in its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Darutigenol

- Hydroxydarutigenol

- Darutoside

Uniqueness

16-O-Acetyldarutigenol is unique due to its acetyl group at the 16th position, which distinguishes it from other similar compounds like darutigenol and hydroxydarutigenol . This structural difference contributes to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

16-O-Acetyldarutigenol is a notable compound derived from the plant Siegesbeckia orientalis, a member of the Asteraceae family, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized as a diterpene with a specific structure that includes an acetyl group at the 16th carbon position. Its molecular formula and structural elucidation are crucial for understanding its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds isolated from S. orientalis, it was found that this compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The Minimum Inhibitory Concentration (MIC) values for this compound were reported at 64 µg/mL , suggesting potential therapeutic applications in combating antibiotic-resistant bacteria .

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 64 | MRSA |

| 64 | VRE |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress. This activity is essential for preventing cellular damage and may have implications in aging and chronic disease management .

Cytotoxic Effects

Cytotoxicity studies reveal that this compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that it inhibits cell proliferation and promotes programmed cell death through various pathways, including the modulation of apoptotic markers .

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | <10 | Induction of apoptosis |

| MCF-7 | <10 | Inhibition of cell proliferation |

Case Study 1: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of this compound involved comparing its effects against standard antibiotics. The study highlighted that when combined with conventional antibiotics, there was a synergistic effect observed, enhancing the overall antimicrobial activity against resistant strains .

Case Study 2: Antioxidant Mechanisms

Another case study focused on the antioxidant mechanisms of this compound. It involved in vitro assays that demonstrated significant free radical scavenging activity, contributing to cellular protection in oxidative stress models. This study provided insights into how this compound could be utilized in formulations aimed at reducing oxidative damage in biological systems .

Eigenschaften

IUPAC Name |

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16-,17-,18-,19+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQYJHPSJRFCLW-MGNVCTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101313 | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188282-01-0 | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188282-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.